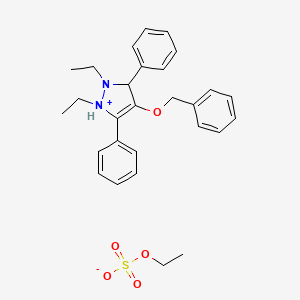
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is a complex organic compound that belongs to the class of pyrazolium salts. This compound is characterized by its unique structure, which includes benzyloxy, diethyl, and diphenyl groups attached to a pyrazolium core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrazole derivative.
Alkylation: The diethyl groups are introduced via alkylation reactions using ethyl halides.
Formation of the Pyrazolium Salt: The final step involves the quaternization of the pyrazole nitrogen with an ethyl sulfate reagent to form the pyrazolium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The pyrazolium core can be reduced to form pyrazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and diethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazolium salts.
科学的研究の応用
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
- 4-(Benzyloxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- 4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium bromide
Uniqueness
4-(Benzyloxy)-1,2-diethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium ethyl sulfate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl sulfate group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
60645-12-7 |
|---|---|
分子式 |
C28H34N2O5S |
分子量 |
510.6 g/mol |
IUPAC名 |
1,2-diethyl-3,5-diphenyl-4-phenylmethoxy-1,3-dihydropyrazol-1-ium;ethyl sulfate |
InChI |
InChI=1S/C26H28N2O.C2H6O4S/c1-3-27-24(22-16-10-6-11-17-22)26(29-20-21-14-8-5-9-15-21)25(28(27)4-2)23-18-12-7-13-19-23;1-2-6-7(3,4)5/h5-19,24H,3-4,20H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChIキー |
IFNJCPLVDXFUKL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1C(=C(C(N1CC)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4.CCOS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


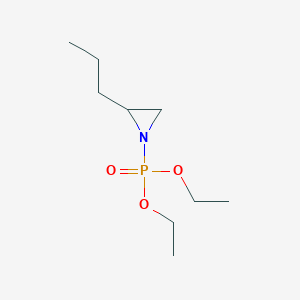
![N-[3,3-Bis(4-fluorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B14616623.png)
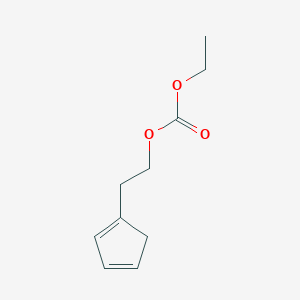

![N,3,3,5-Tetramethyl-5-[(methylamino)methyl]cyclohexan-1-amine](/img/structure/B14616631.png)

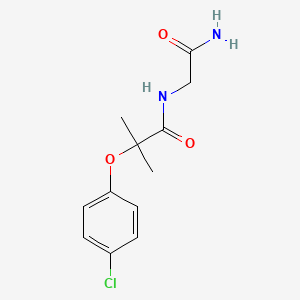
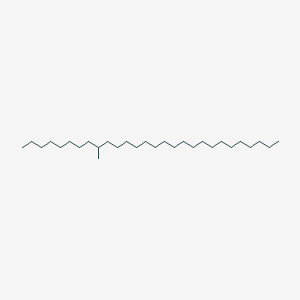
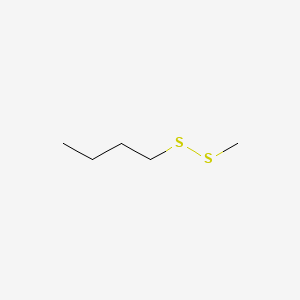
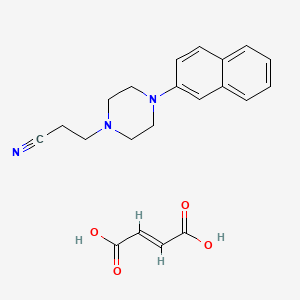

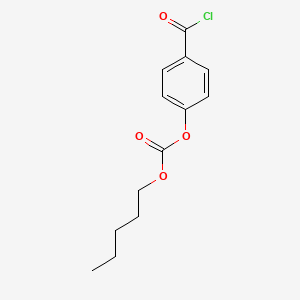
![(Pyridin-3-yl)methyl [4-(hexylsulfanyl)phenyl]carbamate](/img/structure/B14616668.png)
![1-[2-(2,4-Dichlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14616672.png)
